Differential Actin Rodlet Localization in Fibroblasts: Cytoplasmic vs. Nuclear Targeting
A direct head-to-head immunofluorescence microscopy study of 24 cytochalasins in C3H-2K fibroblasts revealed that aspochalasin D uniquely induces the formation of actin-containing rodlets in the cytoplasm. In stark contrast, other major cytochalasins, including cytochalasin B, C, D, and H, induced the formation of similar rodlets within the nucleus [1]. This indicates that aspochalasin D, an aspochalasin congener, targets a distinct subcellular actin pool or elicits a different cellular response compared to non-aspochalasin cytochalasins, highlighting class-specific functional divergence.
| Evidence Dimension | Subcellular localization of induced actin rodlets |
|---|---|
| Target Compound Data | Cytoplasmic rodlets (aspochalasin D as class representative) |
| Comparator Or Baseline | Cytochalasin B, C, D, H: Nuclear rodlets |
| Quantified Difference | Qualitative difference: Cytoplasmic vs. Nuclear localization |
| Conditions | Immunofluorescence microscopy on C3H-2K fibroblast cells treated with 2-20 µM compound |
Why This Matters
This demonstrates that compounds within the broader cytochalasin family are not functionally interchangeable and can affect distinct intracellular actin pools, a critical consideration for experimental design where a specific cytoskeletal compartment is being targeted.
- [1] Yahara I, Harada F, Sekita S, Yoshihira K, Natori S. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro. J Cell Biol. 1982;92(1):69-78. View Source
